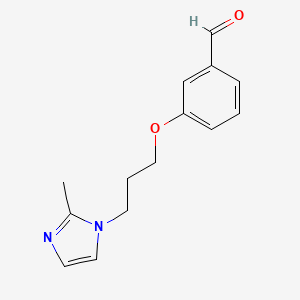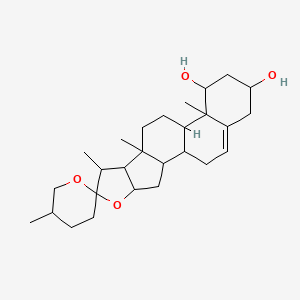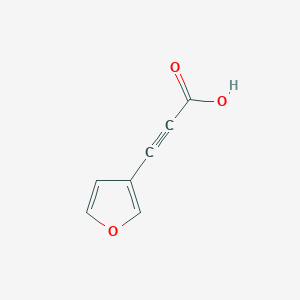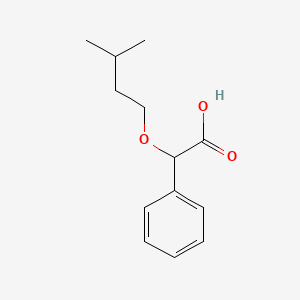![molecular formula C6H3ClN2S B12308742 4-Chlorothieno[2,3-d]pyridazine](/img/structure/B12308742.png)
4-Chlorothieno[2,3-d]pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chlorothieno[2,3-d]pyridazine is a heterocyclic compound with the molecular formula C6H3ClN2S It is a derivative of pyridazine, where the pyridazine ring is fused with a thiophene ring and substituted with a chlorine atom at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorothieno[2,3-d]pyridazine typically involves the cyclization of appropriate precursors. One common method is the Gewald reaction, which involves the condensation of an aldehyde or ketone with an activated nitrile in the presence of a sulfur source. This leads to the formation of 2-aminothiophenes, which can then be cyclized to form the thienopyridazine core .
Industrial Production Methods
the scalability of the Gewald reaction and subsequent cyclization steps suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes .
化学反应分析
Types of Reactions
4-Chlorothieno[2,3-d]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions, often in the presence of a base.
Oxidation and Reduction:
Major Products Formed
The major products formed from substitution reactions depend on the nucleophile used. For example, substitution with an amine would yield an aminothienopyridazine derivative .
科学研究应用
4-Chlorothieno[2,3-d]pyridazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential antimicrobial and anticancer agents.
Material Science: The compound’s unique electronic properties make it a candidate for use in optoelectronic devices.
Biological Research: It serves as a tool for studying the biological activity of thienopyridazine derivatives and their interactions with biological targets.
作用机制
The mechanism of action of 4-Chlorothieno[2,3-d]pyridazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic core. The chlorine substituent may enhance its binding affinity and specificity for these targets .
相似化合物的比较
Similar Compounds
4-Chlorothieno[2,3-d]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridazine ring.
Thieno[2,3-d]pyridazine: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
Uniqueness
4-Chlorothieno[2,3-d]pyridazine is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological interactions. This makes it a valuable compound for the development of new pharmaceuticals and materials .
属性
分子式 |
C6H3ClN2S |
|---|---|
分子量 |
170.62 g/mol |
IUPAC 名称 |
4-chlorothieno[2,3-d]pyridazine |
InChI |
InChI=1S/C6H3ClN2S/c7-6-4-1-2-10-5(4)3-8-9-6/h1-3H |
InChI 键 |
OGUMFMFDYUVHBD-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC2=CN=NC(=C21)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(E)-octadec-9-enoyl]oxypropyl] (2,3,4,5,6-pentahydroxycyclohexyl) phosphate](/img/structure/B12308680.png)


![Tert-butyl 2-[(tert-butoxycarbonyl)amino]-5-hydroxypentanoate](/img/structure/B12308707.png)

![2-({2-[(4-Methylphenyl)amino]quinazolin-4-yl}amino)ethan-1-ol](/img/structure/B12308717.png)

![Methyl 3-[(pyrrolidin-3-yl)formamido]propanoate](/img/structure/B12308721.png)
![rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate, trifluoroacetic acid, cis](/img/structure/B12308723.png)
![(4S,5R)-3,3a,8,8a-Tetrahydroindeno[1,2-d]-1,2,3-oxathiazole-2,2-dioxide-3-carboxylic acid t-butyl ester](/img/structure/B12308731.png)
![Rac-tert-butyl n-([(3r,4r)-4-aminooxolan-3-yl]methyl)carbamate](/img/structure/B12308749.png)
